1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride 1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride DPPI 1c is an inhibitor of dipeptidyl peptidase 4 (DPP-4; IC50 = 104 nM in an enzyme assay). It decreases plasma glucose levels by 46 to 67% in an oral glucose challenge in fasted, diabetic KK/H1J mice when administered at doses ranging from 0.3 to 5 mg/kg. DPPI 1c decreases plasma DPP-4 activity by approximately 50% and increases plasma glucagon-like peptide 1 (GLP-1) levels in KK/H1J mice.
Inhibitor of dipeptidyl peptidase IV (DPP-IV) (IC50 = 104 nM) that displays selectivity over enzymes with DPP-like activity (IC50 > 30 μM). Increases plasma GLP-1 levels and improves glucose tolerance in diabetic mice following oral glucose challenge.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004573
InChI: InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H/t11-,12+;
SMILES: C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol

1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride

CAS No.:

VCID: VC0004573

Molecular Formula: C14H21ClN4O2

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride -

Description

1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride is a synthetic compound known for its role as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme involved in the regulation of glucose metabolism by breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1). The compound is also referred to by synonyms such as DPPI 1C hydrochloride and Dipeptidylpeptidase IV Inhibitor III .

Biological Activity

This compound acts as a slow-binding and active site-targeting inhibitor of DPP-IV, with an IC50 of approximately 104 nM. It shows selectivity over other enzymes with DPP-like activity, with IC50 values greater than 30 μM for DPP II, DPP III, DPP VIII, DPP IX, FAP, and APP . The compound has been reported to lower blood DPP-IV activity and enhance GLP-1 response in animal models, thereby improving glucose tolerance in diabetic mice following an oral glucose challenge .

Research Findings

  • In Vivo Studies: The compound has demonstrated efficacy in augmenting GLP-1 levels and improving glucose tolerance in diabetic mice. It also lowers blood DPP-IV activity in dogs and mice .

  • Selectivity: It exhibits high selectivity for DPP-IV over other related enzymes, making it a promising candidate for therapeutic applications targeting DPP-IV .

Synthesis and Usage

1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride is synthesized through specific chemical reactions, though detailed synthesis protocols are not widely published. It is used primarily in research settings as a DPP-IV inhibitor for studying glucose metabolism and potential treatments for diabetes .

Product Name 1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
IUPAC Name (2R,5S)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride
Standard InChI InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H/t11-,12+;
Standard InChIKey RHCWAHDCHQTNBR-IWKKHLOMSA-N
Isomeric SMILES C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@H]2C#N)C#N.Cl
SMILES C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl
Canonical SMILES C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl
Synonyms 1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
PubChem Compound 11381415
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator